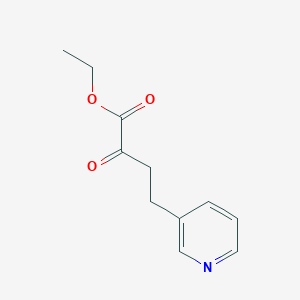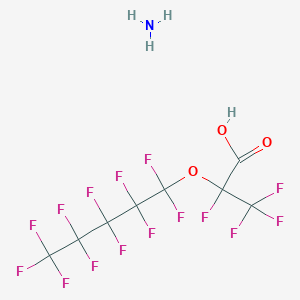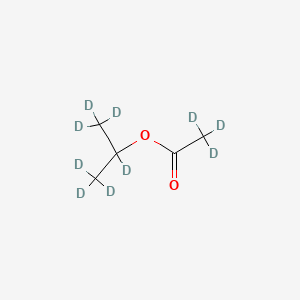
Isopropyl Acetate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl Acetate-d10: is a deuterated form of isopropyl acetate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. The molecular formula for this compound is C5D10O2, and it has a molecular weight of approximately 112.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl Acetate-d10 is typically synthesized through the esterification of deuterated isopropanol (isopropanol-d8) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds as follows:
CH3COOH+(CD3)2CDOH→(CD3)2CDOOCCH3+H2O
The resultant ester (this compound) and water are then separated by distillation, given their difference in boiling points .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of reactive distillation can enhance the efficiency of the process by continuously removing the water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: Isopropyl Acetate-d10 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated isopropanol and acetic acid.
Oxidation: It can be oxidized to form deuterated acetone and acetic acid.
Reduction: Reduction reactions can convert it back to deuterated isopropanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Deuterated isopropanol and acetic acid.
Oxidation: Deuterated acetone and acetic acid.
Reduction: Deuterated isopropanol.
Scientific Research Applications
Chemistry: Isopropyl Acetate-d10 is widely used as a solvent and reagent in organic synthesis. Its deuterated form makes it particularly valuable in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its isotopic labeling helps in tracing the movement and transformation of molecules within biological systems.
Medicine: In medical research, this compound is used in the development of deuterated drugs. These drugs often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Industry: Industrially, this compound is used as a solvent in the production of pharmaceuticals, perfumes, and coatings. Its unique properties make it suitable for applications requiring high purity and specific isotopic labeling .
Mechanism of Action
The mechanism of action of Isopropyl Acetate-d10 primarily involves its role as a solvent and reagent. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the identification and analysis of other compounds. The deuterium labeling also reduces background noise in NMR spectra, allowing for more precise measurements.
In biological systems, the deuterium atoms in this compound can replace hydrogen atoms in metabolic pathways, providing insights into enzyme activities and reaction mechanisms. The isotopic labeling helps in tracing the movement and transformation of molecules, aiding in the study of metabolic processes .
Comparison with Similar Compounds
Ethyl Acetate-d8: Another deuterated ester used in NMR spectroscopy.
Methyl Acetate-d6: A deuterated form of methyl acetate, also used in NMR studies.
Deuterated Isopropanol: The precursor for Isopropyl Acetate-d10, used in various deuterium labeling studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer a clear signal in NMR spectra, reducing background noise and enhancing the accuracy of measurements. Additionally, its use in studying metabolic pathways and enzyme kinetics makes it a valuable tool in biological and medical research .
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
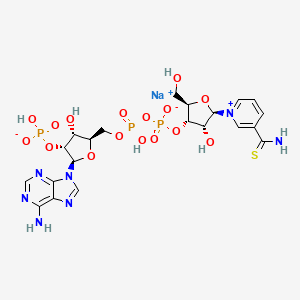
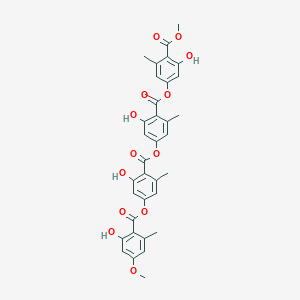
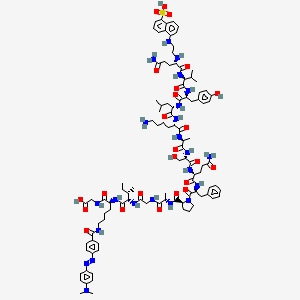
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)

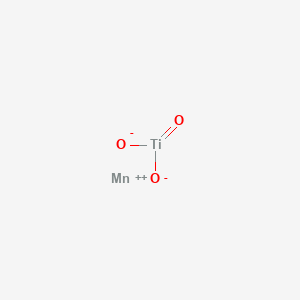
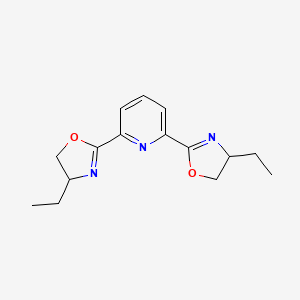

![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)
